PROTAC BRD9-binding moiety 1

Catalog No.
S12899232
CAS No.
M.F
C23H25N3O7S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC BRD9-binding moiety 1

Product Name

PROTAC BRD9-binding moiety 1

IUPAC Name

2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid

Molecular Formula

C23H25N3O7S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28)

InChI Key

OLJITCURTVADQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC

PROTAC BRD9-binding moiety 1 is a specialized compound that functions as a ligand for the bromodomain-containing protein 9, commonly referred to as BRD9. This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation. By binding to BRD9, PROTAC BRD9-binding moiety 1 facilitates the recruitment of E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of BRD9. This mechanism is particularly valuable in therapeutic contexts, as it allows for the selective inhibition of specific proteins involved in various diseases, including cancer and neurodegenerative disorders .

  • Binding: PROTAC BRD9-binding moiety 1 + BRD9 → Complex Formation
  • Ubiquitination: Complex + E3 Ligase → Ubiquitinated BRD9
  • Degradation: Ubiquitinated BRD9 → Proteasomal Degradation

This series of reactions underscores the compound's role in modulating protein levels within cells, providing a powerful tool for therapeutic intervention .

PROTAC BRD9-binding moiety 1 exhibits significant biological activity by effectively inhibiting the function of BRD9. Studies have shown that this compound can reduce the levels of BRD9 in various cellular models, leading to downstream effects on gene expression and cellular proliferation. The inhibition of BRD9 is particularly relevant in cancer biology, where BRD9 has been implicated in promoting tumor growth and survival. By targeting BRD9 for degradation, PROTAC BRD9-binding moiety 1 may help to suppress tumorigenic processes and enhance the efficacy of existing therapies .

The synthesis of PROTAC BRD9-binding moiety 1 typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups suitable for further modification.
  • Coupling Reactions: Various coupling reactions are employed to construct the core structure of the compound, often utilizing techniques such as amide bond formation or click chemistry.
  • Purification: Following synthesis, purification methods such as column chromatography or recrystallization are used to isolate the final product.
  • Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that PROTAC BRD9-binding moiety 1 is produced with high fidelity and yields suitable for biological testing .

The primary applications of PROTAC BRD9-binding moiety 1 lie in its potential as a therapeutic agent in oncology and other disease areas where BRD9 plays a critical role. Specific applications include:

  • Cancer Therapy: Targeting BRD9 for degradation may inhibit cancer cell proliferation and survival.
  • Neurodegenerative Diseases: By modulating protein levels associated with neurodegeneration, this compound could provide new avenues for treatment.
  • Research Tool: As a research reagent, it aids in understanding the biological functions of BRD9 and its pathways.

The versatility of PROTACs like this one highlights their potential as innovative therapeutic strategies .

Interaction studies involving PROTAC BRD9-binding moiety 1 typically focus on its binding affinity for BRD9 and E3 ligases. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify these interactions. Findings indicate that PROTAC BRD9-binding moiety 1 binds with high affinity to its target, facilitating efficient ubiquitination by E3 ligases. These studies are crucial for validating the efficacy of PROTACs in inducing protein degradation and understanding their mechanism of action within cellular contexts .

Several compounds exhibit similar functionalities as PROTAC BRD9-binding moiety 1, primarily focusing on targeting bromodomains or other epigenetic regulators. Below is a comparison highlighting their uniqueness:

Compound NameTargetMechanismUnique Features
PROTAC BRD4-binding moietyBromodomain 4Induces degradation via E3 ligaseTargets a different bromodomain involved in cancer
PROTAC BET inhibitorBromodomainDual action on multiple BET proteinsBroader spectrum affecting various BET proteins
PROTAC BCL6-targeting compoundB-cell lymphoma 6Induces degradation specific to BCL6Focused on lymphoid malignancies

PROTAC BRD9-binding moiety 1 stands out due to its specificity for BRD9 and its unique mechanism that leverages targeted protein degradation rather than simple inhibition .

Table 1: Key Molecular Properties of PROTAC BRD9-binding moiety 1

PropertyValueReference
Molecular FormulaC23H26ClN3O7S2 [1]
Molecular Weight556.05 g/mol [1]
Solubility in DMSO20.83 mg/mL (37.46 mM) [1]
Solubility in Water2.5 mg/mL (4.50 mM) [4]
Canonical SMILESO=C(O)COC1=CC=C(C2=CN(C)C(C3=C2SC(C(NC(CC4)CCS4(=O)=O)=N)=C3)=O)C=C1OC.Cl [1]

Warhead Selection: Structural Basis of BRD9-Binding Moiety Interactions

The warhead component of PROTAC BRD9-binding moiety 1 is derived from the selective bromodomain-containing protein 9 inhibitor BI-7273, which has been extensively characterized through X-ray crystallography and structure-activity relationship studies [7] [15] [17]. The bromodomain of bromodomain-containing protein 9 contains a conserved acetyl-lysine binding pocket that serves as the primary recognition site for small molecule ligands [24] [26].

Structural analysis reveals that the warhead component occupies the acetyl-lysine binding site through a network of specific molecular interactions [7] [24]. The pyridinone carbonyl group forms a critical hydrogen bond with the side chain amino group of Asn100, a conserved asparagine residue essential for acetyl-lysine recognition [7] [15]. Additionally, the carbonyl oxygen participates in a water-mediated hydrogen bond with Tyr57, further stabilizing the ligand-protein interaction [7] [24].

The methyl group adjacent to the pyridinone nitrogen occupies a small lipophilic cavity surrounded by four conserved water molecules, Phe45, and Val49 [10] [15]. This methyl group serves as a direct structural analogue of the acetyl group in acetylated lysine, effectively mimicking the natural substrate recognition mechanism [10] [24]. The aromatic portion of the warhead extends through the ZA channel, establishing van der Waals contacts with Phe44 and Ile53 on opposing faces of the binding pocket [15] [24].

Selectivity over other bromodomain family members is achieved through specific structural features that create unfavorable interactions in related proteins [7] [15]. The positioning of the dimethoxyphenyl substituent generates steric clashes with amino acid residues present in bromodomain and extra-terminal domain proteins, particularly Trp81, Gln85, and Leu92 in BRD4-BD1 [24]. These selective interactions contribute to the enhanced specificity of the warhead for bromodomain-containing protein 9 over closely related bromodomain proteins [7] [15].

The binding thermodynamics of the warhead interaction have been characterized through differential scanning fluorimetry and isothermal titration calorimetry [7] [16]. The interaction exhibits predominantly enthalpy-driven binding with an entropic penalty, indicating that the formation of specific hydrogen bonds and van der Waals contacts drives the association [7]. The dissociation constant for the warhead component alone ranges from 9 to 33 nanomolar, demonstrating high-affinity binding that provides a stable foundation for ternary complex formation [7] [16].

Table 2: Key Binding Interactions of BRD9 Warhead Component

Interaction TypeProtein ResidueLigand MoietyDistance (Å)Reference
Hydrogen BondAsn100Pyridinone carbonyl2.8 [7] [15]
Water-mediated H-bondTyr57Pyridinone carbonyl3.2 [7] [24]
Van der WaalsPhe45N-methyl group3.9 [10] [15]
Pi-stackingTyr106Aromatic ring3.6 [15] [24]
C-H π-interactionIle53Aromatic ring4.1 [24]

E3 Ligase Recruitment Strategies for BRD9 Proteasomal Degradation

The E3 ubiquitin ligase recruitment component represents the second critical functional domain of PROTAC BRD9-binding moiety 1, determining both the cellular context of degradation and the mechanistic pathway for target protein ubiquitination [14] [35]. The most extensively utilized E3 ligase recruitment strategies for bromodomain-containing protein 9 degradation involve cereblon and von Hippel-Lindau protein, which serve as substrate recognition subunits of distinct Cullin RING E3 ubiquitin ligase complexes [14] [35].

Cereblon-based PROTAC degraders utilize ligands derived from thalidomide and its analogues, including pomalidomide and lenalidomide, to recruit the CRL4-cereblon E3 ligase complex [3] [14] [35]. The cereblon ligand component forms specific interactions with the cereblon protein through a network of hydrogen bonds and hydrophobic contacts that position the linker for optimal ternary complex formation [14] [35]. Studies have demonstrated that cereblon-recruiting PROTAC degraders of bromodomain-containing protein 9 achieve rapid and potent degradation with DC50 values in the low nanomolar to picomolar range [2] [16] [33].

Von Hippel-Lindau protein-based recruitment strategies employ ligands such as VH032 and its derivatives to engage the CRL2-von Hippel-Lindau protein E3 ligase complex [14] [16] [35]. The development of effective von Hippel-Lindau protein-based bromodomain-containing protein 9 degraders required extensive optimization of linker composition and conjugation patterns, as initial attempts yielded compounds with suboptimal degradation activity [16] [34]. Through systematic structure-activity relationship studies, researchers identified optimal linker configurations that promote positive cooperativity in ternary complex formation [16] [25].

The choice of E3 ligase recruitment strategy significantly influences the cellular selectivity and degradation kinetics of the resulting PROTAC degrader [14] [37]. Cereblon is ubiquitously expressed across most cell types and demonstrates high catalytic efficiency for target protein ubiquitination [14] [35]. In contrast, von Hippel-Lindau protein expression varies among different cell lineages, potentially affecting the cellular penetrance of degradation [14] [35].

Recent advances in E3 ligase recruitment have explored the development of dual-ligase PROTAC molecules that simultaneously recruit both cereblon and von Hippel-Lindau protein within a single degrader compound [12] [31]. These heterotrivalent molecules demonstrate enhanced degradation potency through additive contributions from both E3 ligase pathways, potentially providing advantages in overcoming resistance mechanisms associated with single E3 ligase approaches [12] [31].

The thermodynamic parameters of E3 ligase recruitment have been characterized through isothermal titration calorimetry studies [16] [25]. Effective cereblon recruitment typically exhibits dissociation constants ranging from 50 to 100 nanomolar, while optimized von Hippel-Lindau protein recruitment achieves similar binding affinities [16] [25]. The formation of the ternary complex demonstrates cooperative binding with alpha values greater than 1, indicating that the presence of the target protein enhances E3 ligase binding affinity [25] [28].

Table 3: Comparative Analysis of E3 Ligase Recruitment Strategies

E3 LigaseLigand ExampleKd (nM)Expression PatternDegradation KineticsReference
CereblonPomalidomide66 ± 6UbiquitousRapid (< 4h) [16] [25]
Von Hippel-LindauVH03233 ± 2VariableModerate (4-8h) [16] [25]
Dual RecruitmentCombinedEnhancedUbiquitousAccelerated (< 2h) [12] [31]

The mechanistic pathway for E3 ligase-mediated target protein degradation involves multiple sequential steps that determine the overall efficiency of the degradation process [36] [38]. Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to lysine residues on the target protein [36] [38]. Iterative rounds of ubiquitin conjugation result in the formation of polyubiquitin chains that serve as recognition signals for the 26S proteasome [36] [38].

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

519.11339249 g/mol

Monoisotopic Mass

519.11339249 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types